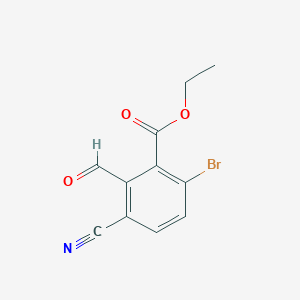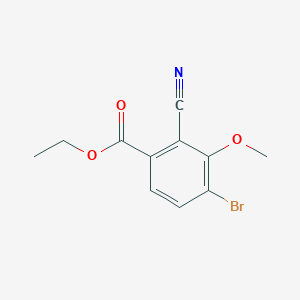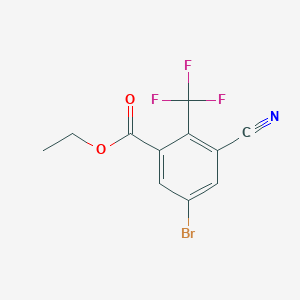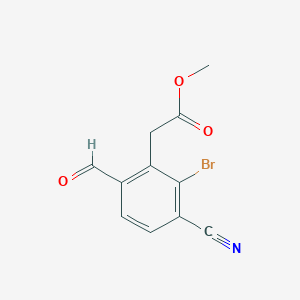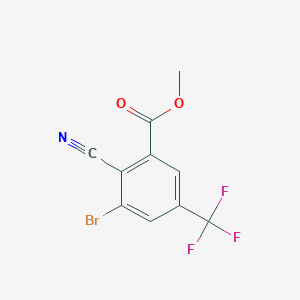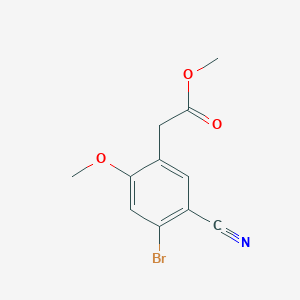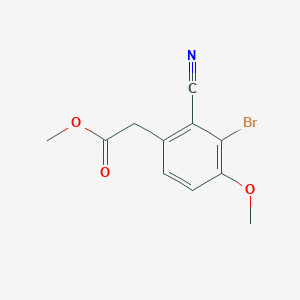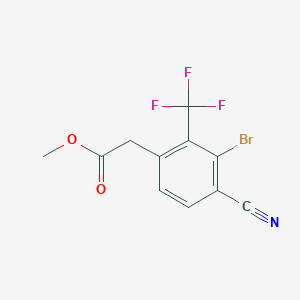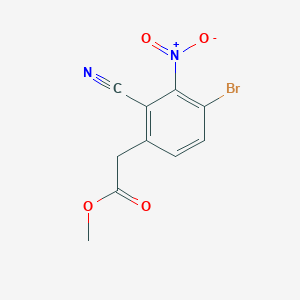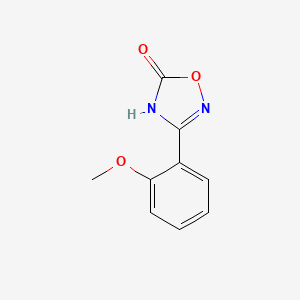
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol
Descripción general
Descripción
The compound “3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not advised for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure has been reported . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of related compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
There are several synthetic routes for related compounds . For example, the reaction of diethanolamine with m-chloroaniline is a common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP) .Physical And Chemical Properties Analysis
Phenolic compounds, which include methoxyphenols, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación
Luminescence Properties
One of the prominent applications of compounds like 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol is in luminescence studies. For instance, Mikhailov et al. (2016) synthesized derivatives of 1,2,4-oxadiazole, including 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, and analyzed their luminescence properties. They found that certain derivatives exhibit high luminescence quantum yield, making them potentially useful in photonic and electronic applications (Mikhailov et al., 2016).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their role in corrosion inhibition. Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor. They found it to be highly effective in preventing corrosion in sulfuric acid media, indicating a potential application in industrial corrosion protection (Bouklah et al., 2006).
Pharmacological Potential
In pharmacological research, 1,3,4-oxadiazole derivatives, including those related to this compound, have been explored for various biological activities. Faheem (2018) focused on the computational and pharmacological evaluation of these derivatives, assessing their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This indicates the versatility of oxadiazole derivatives in drug discovery and development (Faheem, 2018).
Mecanismo De Acción
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the 2-methoxyphenol moiety have been associated with antioxidant activity, suggesting potential involvement in oxidative stress pathways .
Pharmacokinetics
Similar compounds have shown good kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Related compounds have shown to modulate neural excitability and have potential antitumor activity through ROS-mediated apoptosis .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to modulate the activity of enzymes such as NADPH oxidase, which is crucial for the generation of reactive oxygen species (ROS) in cells . The interaction between this compound and these enzymes can lead to alterations in cellular redox states and influence various metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . This selective induction of oxidative stress in cancer cells, while sparing healthy cells, highlights its potential as an anticancer agent. Additionally, this compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, further influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in ROS generation, thereby modulating oxidative stress levels within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and influencing cell viability . These findings suggest that this compound can be used in prolonged experimental setups without significant loss of activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively induce oxidative stress in cancer cells, leading to tumor regression . At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . These findings highlight the importance of optimizing dosage levels to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. This compound interacts with enzymes such as NADPH oxidase and superoxide dismutase, which play critical roles in the generation and detoxification of ROS . By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites involved in cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are crucial for determining the bioavailability and efficacy of this compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria of cells . The presence of this compound in these compartments allows it to interact with key enzymes and proteins involved in oxidative stress responses and energy metabolism . Additionally, post-translational modifications and targeting signals may influence the precise localization and function of this compound within cells .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-5-3-2-4-6(7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIXYRDYWLYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



